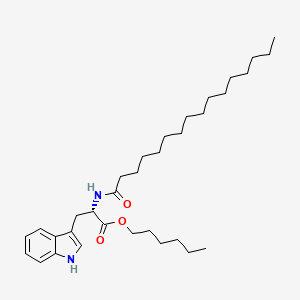

N-Palmitoyltryptophan n-hexyl ester

Description

N-Palmitoyltryptophan n-hexyl ester is a synthetic derivative of the amino acid tryptophan, modified with a palmitoyl (C16:0) group attached to the amino group and an n-hexyl ester at the carboxyl terminus. This structure combines the aromatic indole moiety of tryptophan with long-chain fatty acid and ester functionalities, conferring distinct physicochemical properties. Its amphipathic nature enables interactions with lipid membranes and proteins, making it a valuable model compound for studying hydrophobic interactions and spectroscopic behavior in biochemical systems .

Key structural features:

- Acyl chain: Palmitoyl (C16) enhances lipophilicity, influencing membrane permeability.

- Ester group: The n-hexyl ester increases solubility in nonpolar solvents compared to free carboxylic acids.

- Indole ring: Contributes to unique near-ultraviolet (UV) absorption characteristics, critical for spectroscopic studies of protein environments .

Applications include use as a reference standard in UV spectroscopy to mimic tryptophan residues in proteins and investigate solvent effects on aromatic side chains.

Propriétés

Numéro CAS |

81591-68-6 |

|---|---|

Formule moléculaire |

C33H54N2O3 |

Poids moléculaire |

526.8 g/mol |

Nom IUPAC |

hexyl (2S)-2-(hexadecanoylamino)-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C33H54N2O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-24-32(36)35-31(33(37)38-25-21-8-6-4-2)26-28-27-34-30-23-20-19-22-29(28)30/h19-20,22-23,27,31,34H,3-18,21,24-26H2,1-2H3,(H,35,36)/t31-/m0/s1 |

Clé InChI |

COPUYRGDQIDBFB-HKBQPEDESA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCCCCCC |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCCCCCC |

Synonymes |

N-palmitoyl-L-tryptophan n-hexyl ester N-palmitoyltryptophan n-hexyl este |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of N-Palmitoyltryptophan n-Hexyl Ester and Analogues

Spectroscopic Behavior

- UV Absorption: this compound exhibits a 0-0 'Lₐ band at 289.5 nm in methylcyclohexane, overlapping with the 'Lb band. This overlaps with horse ferricytochrome c’s tryptophan residues, validating its utility as a protein mimic . Solvent Effects: Addition of 1-butanol red-shifts the 'Lₐ band by ~1 nm, analogous to 3-methylindole. In contrast, N-stearyl derivatives show comparable shifts, suggesting chain length minimally impacts solvent interactions .

Physicochemical Properties

- Lipophilicity :

- Stability: Esterification (vs. free carboxylic acid in N-acetyltryptophan) reduces hydrolysis susceptibility, favoring long-term storage in non-aqueous solvents .

Research Findings and Implications

- Spectral Mimicry : The compound’s UV absorption closely matches buried tryptophan residues in cytochrome c, aiding protein conformation studies .

- Chain Length Effects : While N-stearyl (C18) and N-palmitoyl (C16) derivatives show similar solvent-induced shifts, their membrane partitioning efficiencies differ, highlighting acyl chain tailoring for specific applications .

- Comparative Utility: Unlike non-aromatic esters (e.g., n-hexyl palmitate), N-palmitoyltryptophan’s indole ring enables dual functionality in lipid and protein research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.